![molecular formula C13H15N3O B2931344 (E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide CAS No. 1424664-61-8](/img/structure/B2931344.png)
(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is a chemical compound that is commonly referred to as CC-115. It belongs to the class of drugs known as kinase inhibitors, which are used in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The purpose of
Wirkmechanismus
CC-115 inhibits the activity of mTORC1, mTORC2, and DNA-PK by binding to their respective catalytic domains. This leads to a decrease in the phosphorylation of downstream targets, including S6K1, 4E-BP1, and AKT, which are involved in cell growth, survival, and metabolism. CC-115 also inhibits the activity of the immune checkpoint molecule PD-L1, which is involved in the suppression of the immune system.
Biochemical and Physiological Effects
CC-115 has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. CC-115 has also been shown to inhibit the production of inflammatory cytokines, including TNF-α and IL-6, in macrophages. In addition, CC-115 has been shown to enhance the anti-tumor activity of immune cells, including T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CC-115 has several advantages for lab experiments. It is a potent and selective inhibitor of mTORC1, mTORC2, and DNA-PK, which makes it a useful tool for studying the role of these kinases in various cellular processes. CC-115 has also been shown to have anti-tumor activity in various preclinical models of cancer, which makes it a potential candidate for the development of new cancer therapies. However, CC-115 has several limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. CC-115 also has a short half-life, which limits its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on CC-115. One direction is to investigate the potential of CC-115 as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to develop new formulations of CC-115 that improve its solubility and half-life. Additionally, future research could focus on identifying new targets of CC-115 and developing new analogs with improved potency and selectivity.
Synthesemethoden
CC-115 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,5-dimethylpyrrole with cyclopropylcarbonyl chloride to form 1-cyclopropyl-2,5-dimethylpyrrole-3-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with ethyl cyanoacetate to form 3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)acrylic acid ethyl ester. The final step involves the reaction of the ester with hydroxylamine hydrochloride and sodium acetate to form CC-115.
Wissenschaftliche Forschungsanwendungen
CC-115 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including mTORC1, mTORC2, and DNA-PK, which are involved in various cellular processes, including cell growth, survival, and metabolism. CC-115 has been shown to have anti-tumor activity in various preclinical models of cancer, including breast cancer, pancreatic cancer, and glioblastoma.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-5-10(6-11(7-14)13(15)17)9(2)16(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H2,15,17)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIOATFWFBBGCA-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.